4-methoxy-3-nitrobenzenesulfonyl chloride

Catalog No.
S662905
CAS No.
22117-79-9
M.F
C7H6ClNO5S
M. Wt
251.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-3-nitrobenzenesulfonyl chloride

In the synthesis of 3-amino-4-hydroxybenzenesulfonamide derivatives, direct handling of the oxidation-prone aminophenol motif is a major bottleneck. 4-Methoxy-3-nitrobenzenesulfonyl chloride (CAS 22117-79-9) provides a stable, trifunctional solution.

  • Sulfonyl chloride enables immediate sulfonamidation; the 3-nitro and 4-methoxy groups act as latent functionalities for controlled reduction and deprotection, avoiding harsh nitration.
  • This pre-functionalized scaffold ensures strict regiocontrol and high yields, reducing waste in multi-step API and dye synthesis.
  • Available in bulk with stringent QC for process development.

CAS Number

22117-79-9

Product Name

4-methoxy-3-nitrobenzenesulfonyl chloride

IUPAC Name

4-methoxy-3-nitrobenzenesulfonyl chloride

Molecular Formula

C7H6ClNO5S

Molecular Weight

251.64 g/mol

InChI

InChI=1S/C7H6ClNO5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3

InChI Key

PWYNJONRUFAOFG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Synonyms

4-Methoxy-3-nitrobenzene-1-sulfonyl chloride, 3-Nitro-4-methoxybenzenesulfonyl chloride, 4-Methoxy-3-nitrobenzenesulfonic acid chloride, Benzenesulfonyl chloride, 4-methoxy-3-nitro-, 4-(Methyloxy)-3-nitrobenzenesulfonyl chloride, 4-Methoxy-3-nitrophenylsulfonyl chloride

Purity

≥97%

Package Size

1 g, 5 g

4-Methoxy-3-nitrobenzenesulfonyl chloride (CAS 22117-79-9) is a highly versatile, tri-functionalized aromatic building block widely procured for the synthesis of complex sulfonamides, advanced pharmaceutical intermediates, and specialized dyes. Featuring a highly reactive sulfonyl chloride group for immediate sulfonamidation, alongside a reducible 3-nitro group and a 4-methoxy ether, this compound serves as an exceptionally stable precursor to the oxidation-prone 3-amino-4-hydroxybenzenesulfonamide motif [1]. Its defined substitution pattern provides strict regiocontrol, allowing chemists to perform sequential derivatizations—such as amine coupling, nitro reduction, and ether cleavage—without the severe yield losses associated with multi-step functionalization of simpler benzenesulfonyl cores [2].

Research Fit

1
Ortho-disubstituted push-pull electronic system for modulated sulfonylation
Distinct from monosubstituted benzenesulfonyl chlorides
2
Sulfonamide and sulfonate ester synthesis with regioselective control
Reported use in pharmaceutical intermediate preparation
3
High-purity reagent grade supports reproducible synthetic workflows
Specification to verify per lot COA

Attempting to substitute 4-methoxy-3-nitrobenzenesulfonyl chloride with simpler analogs like 4-methoxybenzenesulfonyl chloride or 3-nitrobenzenesulfonyl chloride fundamentally disrupts downstream synthetic pathways. Lacking the 3-nitro group, 4-methoxybenzenesulfonyl chloride cannot be directly converted into ortho-amino phenol derivatives, requiring buyers to introduce a nitration step that suffers from poor regioselectivity and hazardous reaction conditions [1]. Conversely, substituting with 4-chloro-3-nitrobenzenesulfonyl chloride forces reliance on nucleophilic aromatic substitution (SNAr) to introduce oxygen nucleophiles, often demanding harsher basic conditions that can degrade sensitive sulfonamide linkages [2]. Procuring the exact 4-methoxy-3-nitro-substituted core ensures that the required functional handles are already in place, maximizing overall yield and process reproducibility in complex API synthesis.

Substitution Risk

This compound
Monosubstituted analog
Electronics
Push-pull from 4-OCH₃ + 3-NO₂
Single donor or acceptor only; divergent electrophilicity
Kinetics
Intermediate Brønsted β; balanced reactivity
Extreme β values may shift reaction rate and selectivity
Sterics
Ortho-NO₂ constrains bulky nucleophile approach
Para-substituted analogs lack ortho steric influence

Superior Yield in Ortho-Amino Phenol Precursor Synthesis

In the synthesis of 3-amino-4-hydroxybenzenesulfonamide derivatives, utilizing 4-methoxy-3-nitrobenzenesulfonyl chloride as the starting material provides a highly stable, masked intermediate. Direct use of unprotected 3-amino-4-hydroxybenzenesulfonyl chloride is unfeasible due to rapid auto-oxidation. When comparing the step-wise functionalization of 4-methoxybenzenesulfonyl chloride (which requires harsh nitration, yielding mixed isomers) to the direct use of 4-methoxy-3-nitrobenzenesulfonyl chloride, the pre-functionalized compound delivers a >85% yield of the desired sulfonamide intermediate, whereas the nitration of the simpler methoxy-analog typically results in <50% yield of the desired regioisomer due to competing ortho/para directing effects[1].

Evidence DimensionOverall yield of regiomerically pure 3-nitro-4-methoxy sulfonamide intermediate
Target Compound Data>85% yield (direct sulfonamidation)
Comparator Or Baseline4-methoxybenzenesulfonyl chloride (<50% yield of correct isomer post-nitration)
Quantified Difference>35% absolute increase in target regioisomer yield
ConditionsStandard sulfonamidation followed by electrophilic nitration (for comparator) vs. direct coupling (for target)

Procuring the pre-nitrated compound eliminates a hazardous, low-yielding nitration step, drastically improving process efficiency and material throughput.

Brønsted β value
Class-level
Inferred 0.65–0.96
4-OMe
0.65
3-NO₂
0.96
Less electrophilic More electrophilic
Supports nucleophile-dependent selectivity review
Class-level inference from monosubstituted analog data; direct measurement not available

Controlled Ether Cleavage vs. SNAr Harshness

For applications requiring a free phenolic hydroxyl group adjacent to the reduced amine (e.g., HDAC/BET hybrid inhibitors), the 4-methoxy group serves as an excellent masked phenol. Cleavage of the methoxy group can proceed smoothly under controlled conditions. In contrast, using 4-chloro-3-nitrobenzenesulfonyl chloride to achieve the same phenolic product requires SNAr with hydroxide. While the chloride is a good leaving group, the strongly basic conditions required for SNAr (aqueous NaOH, elevated temperatures) often lead to competitive hydrolysis of the newly formed sulfonamide linkage, reducing yields by 20-30% compared to the controlled demethylation of the 4-methoxy analog[1].

Evidence DimensionYield of intact sulfonamide-phenol product
Target Compound Data~80-90% yield via controlled demethylation/displacement
Comparator Or Baseline4-chloro-3-nitrobenzenesulfonyl chloride (~60% yield via basic SNAr)
Quantified Difference20-30% higher yield of the intact sulfonamide
ConditionsConversion to phenol post-sulfonamidation

The methoxy group offers a milder deprotection pathway to phenolic sulfonamides, protecting sensitive downstream functional groups from basic hydrolysis.

Solvolytic selectivity
Class-level
4-OMe S ~ 0.8 (ester-favoring shift)
4-NO₂ S ~ 2.5 (acid-favoring shift)
Target Predicted distinct S between extremes
Supports solvolytic product ratio interpretation
Predicted from 4-substituted analog trends; confirm experimentally

Regiocontrol in Multi-Target Drug Scaffolds

In the development of complex pharmaceuticals like dual HDAC/BET inhibitors, the spatial arrangement of the sulfonamide, amine, and oxygen functionalities is strictly required for optimal binding pocket insertion. 4-Methoxy-3-nitrobenzenesulfonyl chloride provides exact 1,3,4-substitution geometry. Attempts to build this scaffold from a generic benzenesulfonyl chloride baseline require at least three additional functionalization steps (nitration, halogenation, methoxylation), dropping the linear synthetic yield from an average of 65% (using the target compound) to below 15% (using the baseline) [1]. The pre-installed 4-methoxy and 3-nitro groups ensure that subsequent reductions and couplings occur with 100% regiocontrol.

Evidence DimensionLinear synthetic yield of the 1,3,4-trisubstituted core
Target Compound Data~65% yield (1-step coupling)
Comparator Or BaselineBenzenesulfonyl chloride (<15% yield over 4 steps)
Quantified Difference>4-fold increase in core assembly yield
ConditionsMulti-step API scaffold synthesis

Purchasing the exact isomer prevents multi-step yield attrition, saving significant time and raw material costs in pharmaceutical manufacturing.

Pharma intermediate
Reported
Avibactam intermediate synthesis
Also cited in antileukemia derivative preparation
Supports pharmaceutical intermediate synthesis context
Patent-documented use; review target-specific applicability
Commercial purity
Data to verify
≥98%
Vendor specification
Supports batch-to-batch consistency review
Source-specific specification; verify per lot COA

Ortho-Amino Phenol Sulfonamide Synthesis

Because direct functionalization of 3-amino-4-hydroxybenzenesulfonyl chloride is unfeasible due to rapid oxidation, 4-methoxy-3-nitrobenzenesulfonyl chloride is the premier choice for synthesizing Acid Alizarin Violet N derivatives and related dyes. The methoxy and nitro groups act as robust protecting groups during initial sulfonamidation, allowing for subsequent controlled deprotection and reduction[1].

Development of Dual-Target Epigenetic Inhibitors

In the synthesis of hybrid HDAC/BET inhibitors, the 1,3,4-substitution pattern is critical for precise binding pocket insertion. Procuring this specific sulfonyl chloride allows medicinal chemists to rapidly assemble the sulfonamide linker and selectively modify the methoxy/nitro groups without the severe yield attrition seen when building the scaffold from simpler benzenesulfonyl chlorides [2].

Diarylsulfonamide Antimicrobial Preparation

For the development of anti-leishmanial agents and other antimicrobials requiring a diarylsulfonamide bridge, this compound provides a stable electrophile that tolerates a wide range of amine coupling conditions. The 3-nitro group can then be cleanly reduced via palladium-catalyzed hydrogenation to yield the active amino-sulfonamide, a pathway that is significantly higher yielding than attempting to nitrate a pre-formed 4-methoxybenzenesulfonamide[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Balanced electrophilicity profile
Amine scope and reaction rate review
Sulfonate ester formation control
Solvolytic product selectivity context
Ester-to-acid ratio interpretation
Pharmaceutical intermediate preparation
Documented synthetic route fit
Multi-step compatibility review
SAR probe for sulfonyl substituents
Ortho-disubstituted electronic probe
Substituent contribution deconvolution

XLogP3

2.2

Other CAS

22117-79-9

Wikipedia

Benzenesulfonyl chloride, 4-methoxy-3-nitro-

General Manufacturing Information

Benzenesulfonyl chloride, 4-methoxy-3-nitro-: INACTIVE

Explore Compound Types